

Introduction: The Significance of the Cyclopropane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**

Cat. No.: **B1601466**

[Get Quote](#)

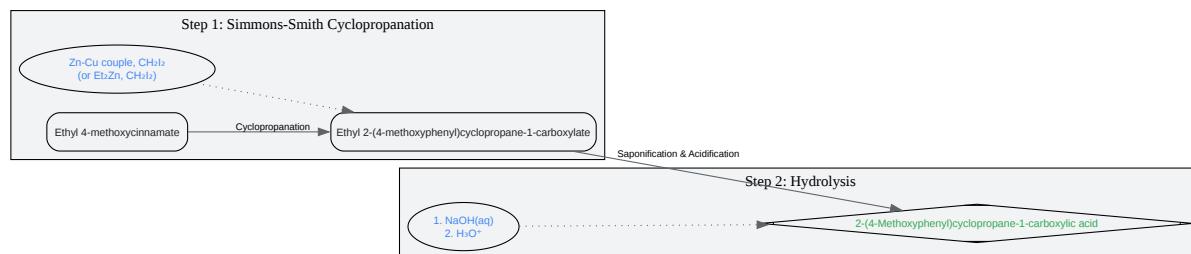
The cyclopropane ring, a seemingly simple three-membered carbocycle, represents a cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, a feature highly sought after in the rational design of therapeutic agents.^[1] This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects. The subject of this guide, **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**, embodies the potential of this versatile scaffold. This document provides a comprehensive technical overview of its chemical structure, synthesis, spectroscopic characterization, and, critically, its relevance and potential liabilities in the context of contemporary drug discovery and development.

Molecular Structure and Physicochemical Properties

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid possesses a well-defined chemical structure, which is fundamental to its chemical behavior and biological activity.

Chemical Structure:

Caption: 2D Chemical Structure of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**.


Physicochemical Data Summary:

Property	Value	Source
IUPAC Name	2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid	PubChem[2]
CAS Number	92016-94-9	PubChem[2]
Molecular Formula	C ₁₁ H ₁₂ O ₃	PubChem[2]
Molecular Weight	192.21 g/mol	PubChem[2]
XLogP3	1.6	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	2	PubChem[2]

Chemical Synthesis: A Methodical Approach

The synthesis of **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid** is most effectively achieved through a two-step process commencing with the Simmons-Smith cyclopropanation of an appropriate cinnamic acid ester, followed by hydrolysis. This method is well-regarded for its stereospecificity and tolerance of various functional groups.[3][4]

Overall Synthetic Scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid**.

Experimental Protocol: Synthesis and Purification

Step 1: Simmons-Smith Cyclopropanation of Ethyl 4-methoxycinnamate

- **Rationale:** The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically add a methylene group across the double bond of an alkene.^[4] The ester of 4-methoxycinnamic acid is used as the starting material to avoid side reactions with the acidic proton of the carboxylic acid.
- **Procedure:**
 - In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq).
 - Dry the mixture under high vacuum while heating gently with a heat gun, then allow to cool to room temperature under a nitrogen atmosphere.

- Add anhydrous diethyl ether as the solvent, followed by diiodomethane (1.5 eq). Stir the mixture at reflux for 1 hour to form the zinc-copper couple and the organozinc reagent.
- Cool the reaction mixture to 0 °C and add a solution of ethyl 4-methoxycinnamate (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

Step 2: Hydrolysis of the Ester

- Rationale: Saponification of the ethyl ester with a strong base, followed by acidification, will yield the desired carboxylic acid.
- Procedure:
 - Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
 - Add sodium hydroxide (2.0-3.0 eq) and heat the mixture at reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M hydrochloric acid. A precipitate should form.

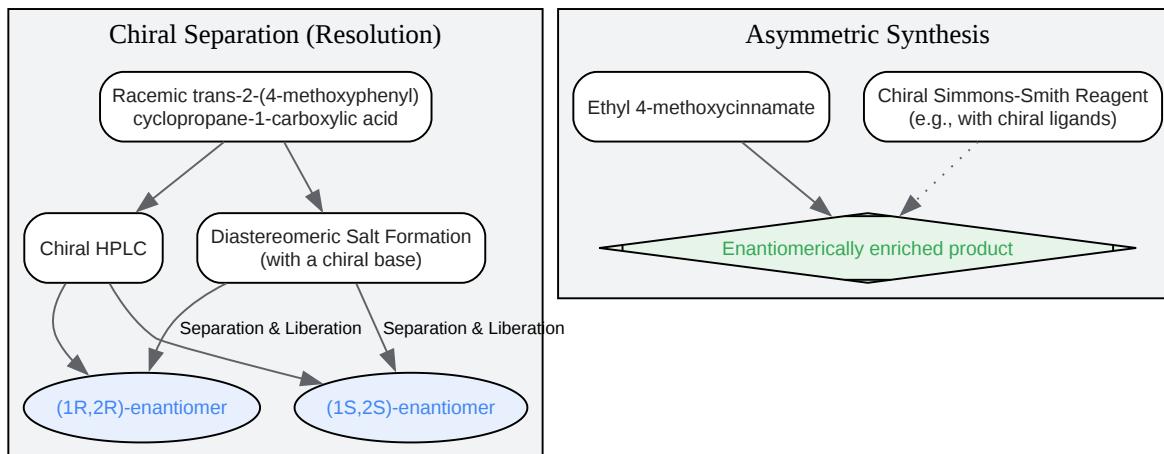
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid**. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Structural Elucidation via Spectroscopic Analysis

The confirmation of the chemical structure of **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid** is achieved through a combination of spectroscopic techniques. While publicly available, high-resolution spectra with detailed assignments are limited, the expected spectral data can be reliably predicted based on the known structure.

Predicted Spectroscopic Data:

Technique	Expected Key Features
¹ H NMR	~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). ^[5] ~6.8-7.2 ppm (multiplet, 4H): Aromatic protons of the 4-methoxyphenyl group. ~3.8 ppm (singlet, 3H): Methoxy group protons (-OCH ₃). ~1.2-2.5 ppm (multiplet, 4H): Protons of the cyclopropane ring, exhibiting complex splitting patterns due to cis and trans coupling.
¹³ C NMR	~175-185 ppm: Carboxylic acid carbonyl carbon. ^[6] ~158-160 ppm: Aromatic carbon attached to the methoxy group. ~114-130 ppm: Other aromatic carbons. ~55 ppm: Methoxy carbon. ~15-30 ppm: Carbons of the cyclopropane ring.
FTIR (cm ⁻¹)	~2500-3300 (broad): O-H stretch of the hydrogen-bonded carboxylic acid. ^[7] ~1700: C=O stretch of the carboxylic acid. ^[7] ~1610, 1510: C=C stretches of the aromatic ring. ~1250: Asymmetric C-O-C stretch of the aryl ether. ~1030: Symmetric C-O-C stretch of the aryl ether.
Mass Spec (EI)	m/z 192: Molecular ion peak [M] ⁺ . Key Fragmentation Ions: Loss of -COOH (m/z 147), loss of -OCH ₃ (m/z 161), and fragments corresponding to the tropylion ion and other rearrangements of the aromatic portion.


Stereochemistry: A Critical Consideration in Drug Development

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to two pairs of enantiomers: (1R,2R)-

and (1S,2S)-trans isomers, and (1R,2S)- and (1S,2R)-cis isomers. The Simmons-Smith reaction on a trans-alkene precursor will yield the trans-cyclopropane as a racemic mixture.

For any biologically active compound, it is imperative to investigate the pharmacological properties of each enantiomer, as they can exhibit significantly different efficacy, metabolism, and toxicity.[8]

Strategies for Obtaining Enantiomerically Pure Compound:

[Click to download full resolution via product page](#)

Caption: Methodologies for obtaining single enantiomers.

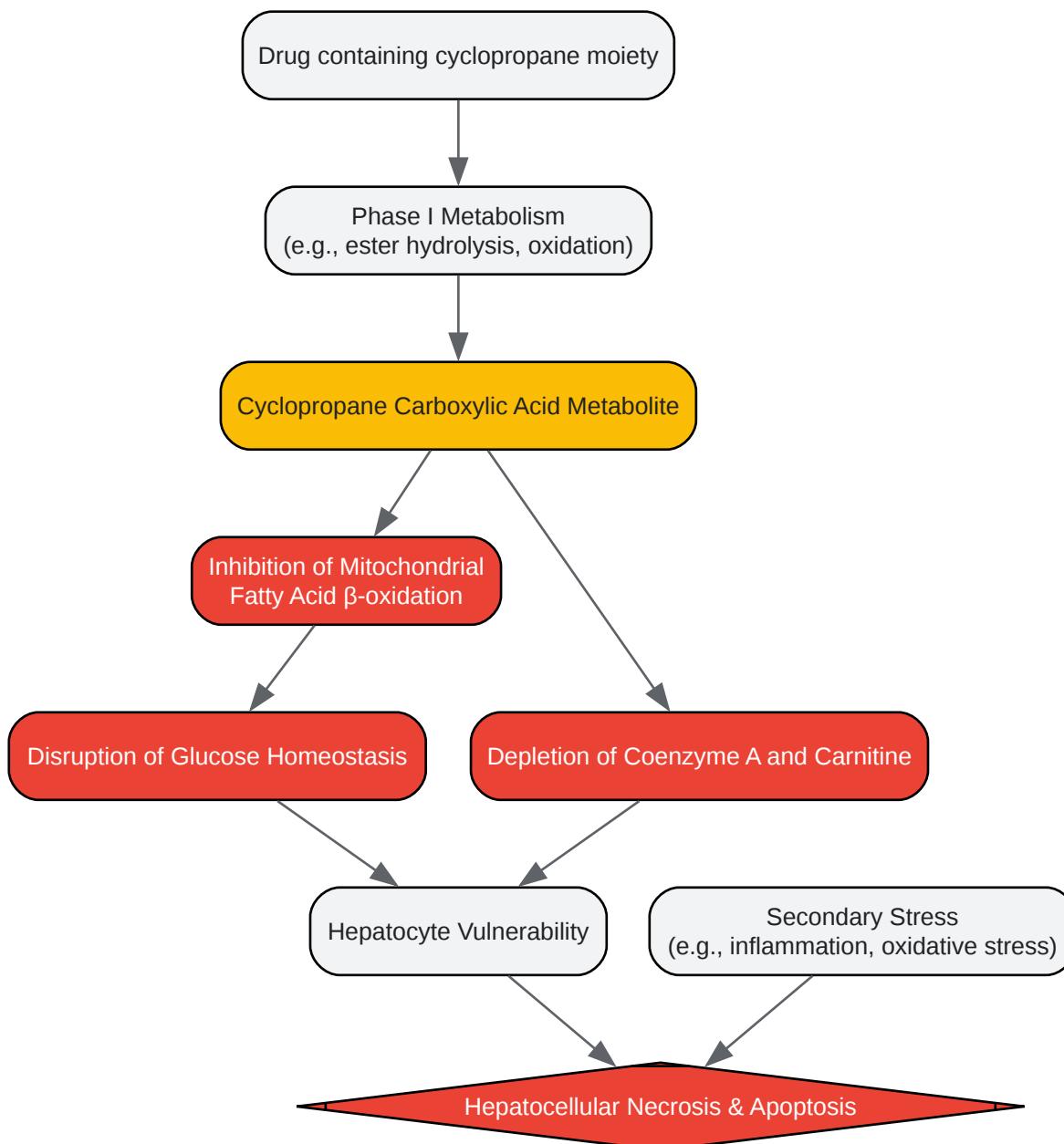
- **Chiral Resolution:** This involves the separation of the racemic mixture.
 - **Chiral High-Performance Liquid Chromatography (HPLC):** A powerful analytical and preparative technique that utilizes a chiral stationary phase to differentially retain the enantiomers.[9]
 - **Diastereomeric Salt Formation:** The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form diastereomeric salts. These salts have different physical properties (such as solubility) and

can be separated by crystallization. The desired enantiomer of the carboxylic acid is then liberated by acidification.[10]

- Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer.
 - Chiral Catalysis: Modified Simmons-Smith reactions using chiral ligands or additives can induce enantioselectivity in the cyclopropanation step.[2][11]

Biological Significance and Implications for Drug Development

The incorporation of a **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid** moiety into a drug candidate can have profound biological consequences, offering both potential benefits and significant risks that must be carefully evaluated.


Potential as Enzyme Inhibitors

Cyclopropane carboxylic acid derivatives are known to act as inhibitors of various enzymes. A notable example is their ability to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of the plant hormone ethylene.[1][12] This inhibitory activity stems from the structural analogy of these compounds to the natural substrate. This principle of substrate-mimicry suggests that **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid** and its derivatives could be designed to target other enzymes with specific substrate binding pockets. The rigid cyclopropane scaffold can orient the pharmacophoric elements (the aromatic ring and the carboxylic acid) in a precise manner for optimal interaction with an enzyme's active site.

Metabolic Liabilities and Potential for Idiosyncratic Toxicity

A critical consideration for drug development professionals is the metabolic fate of a compound and its potential for toxicity. Research on the anxiolytic drug panadol revealed a concerning link between a cyclopropane carboxylic acid metabolite and idiosyncratic hepatotoxicity.[13]

Proposed Mechanism of Toxicity:

[Click to download full resolution via product page](#)

Caption: Potential pathway for cyclopropane carboxylic acid-induced hepatotoxicity.

The study on panadol demonstrated that its cyclopropane carboxylic acid metabolite could:

- Inhibit mitochondrial fatty acid β-oxidation.[13]
- Deplete hepatic levels of coenzyme A and carnitine through the formation of unusual acyl derivatives.[13]

- Disrupt glucose homeostasis.[13]

These metabolic disturbances do not directly cause cell death but render hepatocytes highly susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.[13] This represents a significant risk of idiosyncratic drug-induced liver injury (DILI), a major cause of drug failure in clinical trials and post-market withdrawal.

Therefore, for any drug candidate containing the **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid** structure or a motif that can be metabolized to it, a thorough preclinical safety evaluation is paramount. This should include in-depth studies on its metabolic profile, its effects on mitochondrial function, and an assessment of its potential for hepatotoxicity, particularly in relevant animal models.

Conclusion

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a molecule of considerable interest, exemplifying the utility of the cyclopropane scaffold in medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its structure can be confidently characterized. The true value of this guide for researchers, scientists, and drug development professionals lies in the dual perspective it offers. On one hand, the rigid, well-defined structure of this compound presents an attractive platform for the design of potent and selective enzyme inhibitors. On the other hand, the potential for its carboxylic acid moiety to induce severe, idiosyncratic hepatotoxicity through metabolic disruption serves as a critical cautionary tale. A comprehensive understanding of both the synthetic and biological intricacies of this and similar molecules is essential for harnessing their therapeutic potential while mitigating the risks in the complex journey of drug development.

References

- PubChem. **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**.
- The Royal Society of Chemistry. ESI for Green Chemistry. [Link]
- Charette, A. B.; Beauchemin, A.
- Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. *J. Am. Chem. Soc.* 1958, 80, 5323.
- Lévesque, E.; Goudreau, S. R.; Charette, A. B. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. *Org. Lett.* 2014, 16, 1490-1493.

- Chiral Drug Separation.
- Khan, M. A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. *Molecules* 2023, 28(15), 5651.
- Ilisz, I.; Aranyi, A.; Pataj, Z.; Péter, A. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). *J. Pharm. Biomed. Anal.* 2021, 199, 114035.
- Ye, Z.; et al. Strategies for chiral separation: from racemate to enantiomer. *Chem. Soc. Rev.* 2023, 52(12), 4058-4100.
- Hay, M. B.; Myneni, S. C. B. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. *Geochim. Cosmochim. Acta* 2007, 71(14), 3534-3545.
- Vlachostergios, D. N.; et al. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. *Phytochemistry* 2002, 61(1), 1-6.
- Enantioselective Synthesis. In *Organic Chemistry: A Tenth Edition*. OpenStax.
- Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. *Top. Curr. Chem.* 2000, 207, 1-67.
- Spectroscopy of Carboxylic Acids and Nitriles. *Chemistry LibreTexts*.
- Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. *Spectroscopy* 2018, 33(1), 14-21.
- PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- SpectraBase. 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid. [\[Link\]](#)
- Obach, R. S.; et al. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadol. *J. Biochem. Mol. Toxicol.* 2004, 18(4), 184-91.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans [webbook.nist.gov]
- 2. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763) [np-mrd.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | 92016-94-9 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopropanecarboxylic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Introduction: The Significance of the Cyclopropane Scaffold in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601466#2-4-methoxyphenyl-cyclopropane-1-carboxylic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

